molecular formula C29H25N2O2+ B15041557 1-ethyl-2-[(1E,3Z)-3-(1-ethylnaphtho[1,2-d][1,3]oxazol-2(1H)-ylidene)prop-1-en-1-yl]naphtho[1,2-d][1,3]oxazol-1-ium

1-ethyl-2-[(1E,3Z)-3-(1-ethylnaphtho[1,2-d][1,3]oxazol-2(1H)-ylidene)prop-1-en-1-yl]naphtho[1,2-d][1,3]oxazol-1-ium

Cat. No.: B15041557
M. Wt: 433.5 g/mol
InChI Key: OJVKTLIEOIDYQI-UHFFFAOYSA-N
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Description

1-ETHYL-2-[(1E)-3-[(2Z)-1-ETHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]PROP-1-EN-1-YL]NAPHTHO[1,2-D][1,3]OXAZOL-1-IUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphtho[1,2-d][1,3]oxazole derivatives, which are known for their diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-ETHYL-2-[(1E)-3-[(2Z)-1-ETHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]PROP-1-EN-1-YL]NAPHTHO[1,2-D][1,3]OXAZOL-1-IUM typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphtho[1,2-d][1,3]oxazole core, followed by the introduction of ethyl groups and the formation of the ylidenes. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-ETHYL-2-[(1E)-3-[(2Z)-1-ETHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]PROP-1-EN-1-YL]NAPHTHO[1,2-D][1,3]OXAZOL-1-IUM undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ETHYL-2-[(1E)-3-[(2Z)-1-ETHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]PROP-1-EN-1-YL]NAPHTHO[1,2-D][1,3]OXAZOL-1-IUM has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its potential biological activities are being explored, including its role as a fluorescent probe.

    Medicine: Research is ongoing to investigate its potential therapeutic properties.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-ETHYL-2-[(1E)-3-[(2Z)-1-ETHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]PROP-1-EN-1-YL]NAPHTHO[1,2-D][1,3]OXAZOL-1-IUM involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application.

Comparison with Similar Compounds

Compared to other naphtho[1,2-d][1,3]oxazole derivatives, 1-ETHYL-2-[(1E)-3-[(2Z)-1-ETHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]PROP-1-EN-1-YL]NAPHTHO[1,2-D][1,3]OXAZOL-1-IUM stands out due to its unique structural features and reactivity. Similar compounds include:

  • 1-METHYL-2-[(1E)-3-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]PROP-1-EN-1-YL]NAPHTHO[1,2-D][1,3]OXAZOL-1-IUM
  • 1-PROPYL-2-[(1E)-3-[(2Z)-1-PROPYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]PROP-1-EN-1-YL]NAPHTHO[1,2-D][1,3]OXAZOL-1-IUM

These compounds share a similar core structure but differ in the substituents attached, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C29H25N2O2+

Molecular Weight

433.5 g/mol

IUPAC Name

(2Z)-1-ethyl-2-[(E)-3-(1-ethylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole

InChI

InChI=1S/C29H25N2O2/c1-3-30-26(32-24-18-16-20-10-5-7-12-22(20)28(24)30)14-9-15-27-31(4-2)29-23-13-8-6-11-21(23)17-19-25(29)33-27/h5-19H,3-4H2,1-2H3/q+1

InChI Key

OJVKTLIEOIDYQI-UHFFFAOYSA-N

Isomeric SMILES

CCN1/C(=C/C=C/C2=[N+](C3=C(O2)C=CC4=CC=CC=C43)CC)/OC5=C1C6=CC=CC=C6C=C5

Canonical SMILES

CCN1C(=CC=CC2=[N+](C3=C(O2)C=CC4=CC=CC=C43)CC)OC5=C1C6=CC=CC=C6C=C5

Origin of Product

United States

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